molecular formula C11H11BrN2O3 B3958550 6-(3-Bromophenyl)-5-nitropiperidin-2-one

6-(3-Bromophenyl)-5-nitropiperidin-2-one

Cat. No.: B3958550
M. Wt: 299.12 g/mol
InChI Key: FZHWJJRTEIUGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Bromophenyl)-5-nitropiperidin-2-one is a chemical compound that belongs to the class of piperidinones It features a bromophenyl group at the 3-position and a nitro group at the 5-position of the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-5-nitropiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and nitropiperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-bromobenzaldehyde and nitropiperidine under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the piperidinone ring. This step is usually carried out under acidic conditions to facilitate ring closure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The piperidinone ring can undergo oxidation to form corresponding lactams or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaH).

    Reduction: Reducing agents (H2/Pd, NaBH4), solvents (ethanol, methanol).

    Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (acetic acid, water).

Major Products

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives with the nitro group reduced to an amino group.

    Oxidation: Oxidized derivatives such as lactams.

Scientific Research Applications

6-(3-Bromophenyl)-5-nitropiperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperidinone derivatives with various biological targets.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for research purposes.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-5-nitropiperidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and nitro groups play crucial roles in binding interactions and electronic effects, influencing the compound’s biological activity. The piperidinone ring provides structural rigidity and contributes to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Bromophenyl)-2-chloronicotinonitrile: A compound with a similar bromophenyl group but different functional groups, used in various chemical syntheses.

    (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another bromophenyl derivative with distinct biological activities.

Uniqueness

6-(3-Bromophenyl)-5-nitropiperidin-2-one is unique due to the presence of both bromophenyl and nitro groups on the piperidinone ring, which imparts specific chemical reactivity and potential biological activity

Properties

IUPAC Name

6-(3-bromophenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c12-8-3-1-2-7(6-8)11-9(14(16)17)4-5-10(15)13-11/h1-3,6,9,11H,4-5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHWJJRTEIUGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 2
6-(3-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 3
6-(3-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 4
6-(3-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 5
6-(3-Bromophenyl)-5-nitropiperidin-2-one
Reactant of Route 6
6-(3-Bromophenyl)-5-nitropiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.